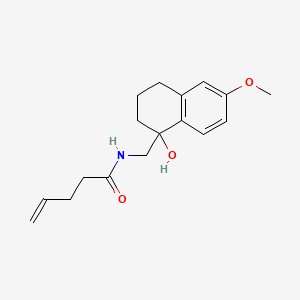
N-((1-ヒドロキシ-6-メトキシ-1,2,3,4-テトラヒドロナフタレン-1-イル)メチル)ペント-4-エナミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide is a complex organic compound characterized by a naphthalene core substituted with hydroxy and methoxy groups, and an amide linkage to a pent-4-enamide chain
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Potential use in the development of new materials with specific chemical properties.
作用機序
Target of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that indole derivatives have been shown to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been shown to have a broad spectrum of biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide typically involves multiple steps:
Formation of the naphthalene core: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes hydroxylation and methoxylation to introduce the hydroxy and methoxy groups at the 1 and 6 positions, respectively.
Amide formation: The hydroxylated and methoxylated naphthalene derivative is then reacted with pent-4-enoyl chloride in the presence of a base such as triethylamine to form the amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a pent-4-enamide group.
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propionamide: Similar structure but with a propionamide group instead of a pent-4-enamide group.
Uniqueness
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide is unique due to its specific substitution pattern and the presence of a pent-4-enamide group, which may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-4-7-16(19)18-12-17(20)10-5-6-13-11-14(21-2)8-9-15(13)17/h3,8-9,11,20H,1,4-7,10,12H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLPZNDEHPFACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CCC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
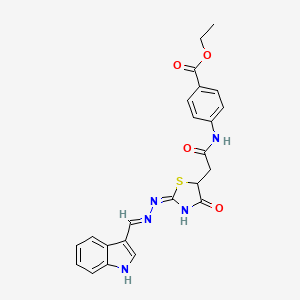
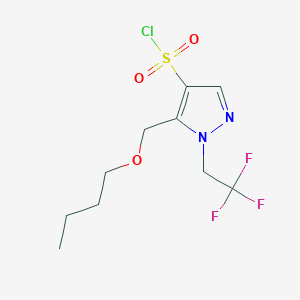
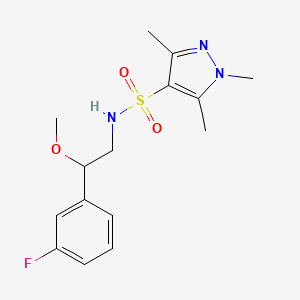
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B2441180.png)
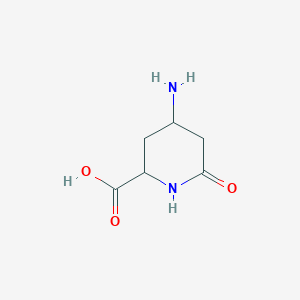
![(2E)-3-[(4-chlorophenyl)amino]-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B2441184.png)
![3-[2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2441185.png)
![1-(4-fluorophenyl)-N-[5-(furan-2-yl)-2-(4-oxo-6-phenyl-1,3-diazinan-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2441186.png)
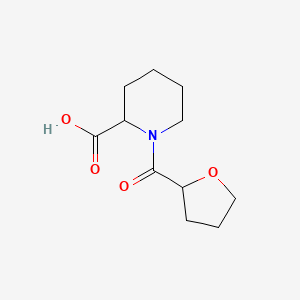
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2441189.png)
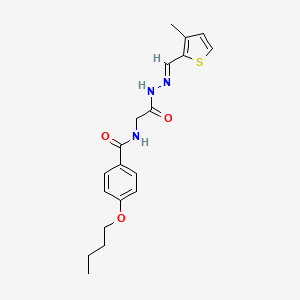
![N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride](/img/structure/B2441194.png)
![Prop-2-enyl 2-[(3-formylphenoxy)methyl]benzoate](/img/structure/B2441196.png)
![N-benzyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2441198.png)
